molecular formula C10H12N2O5 B116910 Methyl 4-amino-2-ethoxy-5-nitrobenzoate CAS No. 86718-17-4

Methyl 4-amino-2-ethoxy-5-nitrobenzoate

Cat. No. B116910
CAS RN: 86718-17-4
M. Wt: 240.21 g/mol
InChI Key: IJFYCVWWJZYSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-amino-2-ethoxy-5-nitrobenzoate” is a chemical compound with the molecular formula C10H12N2O5 . It is a derivative of benzoic acid, which is a common constituent in many different types of plants and serves a key role in the synthesis of many other organic substances .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-2-ethoxy-5-nitrobenzoate” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact structure can be found in the PubChem database .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Hydrogen-Bonded Molecular Chains and Sheets Methyl 4-amino-2-ethoxy-5-nitrobenzoate and its derivatives have been analyzed for their unique molecular structures, particularly focusing on hydrogen bonding. The molecules exhibit polarized structures and are linked into chains or sheets through a series of hydrogen bonds, contributing to distinct crystal structures and potentially influencing chemical reactivity and physical properties. Such understanding is crucial for applications in material science and crystal engineering (Portilla et al., 2007).

Chemical Synthesis and Characterization

Synthesis and Characterization of Derivatives Derivatives of methyl 4-amino-2-ethoxy-5-nitrobenzoate have been synthesized through various reactions, including Fischer esterification and condensation reactions. These processes yield compounds with distinct physical and chemical properties, useful for various applications in organic chemistry and potentially in pharmaceuticals. The compounds are characterized using techniques like NMR, mass spectrometry, and IR spectroscopy to confirm their structures and purity (Kam et al., 2020).

Applications in Material Science

Molecular Electronic Structure The electronic structure of methyl 4-amino-2-ethoxy-5-nitrobenzoate derivatives is an area of interest due to its potential applications in material science. The polarized molecular-electronic structure of these compounds can be crucial for designing materials with specific electronic or optical properties. Understanding and manipulating these properties can lead to advancements in fields such as electronics, photonics, and nanotechnology (Portilla et al., 2007).

Antibacterial and Antifungal Activities

Antimicrobial Activities of Schiff Base Ligands Derivatives of methyl 4-amino-2-ethoxy-5-nitrobenzoate, specifically Schiff base ligands synthesized from related compounds, have shown moderate activity against certain bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents, although the activity is generally less compared to standard drugs (Vinusha et al., 2015).

properties

IUPAC Name

methyl 4-amino-2-ethoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-3-17-9-5-7(11)8(12(14)15)4-6(9)10(13)16-2/h4-5H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFYCVWWJZYSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-ethoxy-5-nitrobenzoate

Synthesis routes and methods

Procedure details

To 100 parts of a hydrochloric acid solution 6N were added 5.65 parts of methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate and the whole was stirred and refluxed for 30 minutes. After cooling, the precipitated product was filtered off and crystallized from 80 parts of 2-propanol at 0° C. The product was filtered off and dried, yielding 1.9 parts (42.2%) of methyl 4-amino-2-ethoxy-5-nitrobenzoate; mp. 210° C.; (intermediate 33).
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